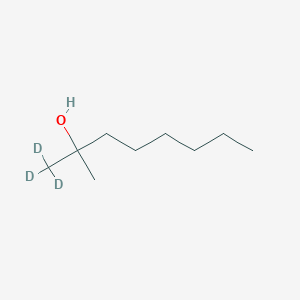

2-Methyl-2-octanol-d3

Description

Overview of 2-Methyl-2-octanol (B126132) Analogues and Their Deuterated Forms

2-Methyl-2-octanol is a tertiary alcohol with the chemical formula C₉H₂₀O. nist.govnist.gov It is recognized as a useful synthetic intermediate in the production of other chemicals. rosescientific.com For instance, it can be used to synthesize 4-(1,1-Dimethylheptyl)phenol Diethoxylate, a compound studied for its effects on gene expression and cell growth. rosescientific.com The structure of 2-Methyl-2-octanol consists of an eight-carbon chain with a methyl group and a hydroxyl group both attached to the second carbon atom. nist.govnih.gov

Analogues of 2-Methyl-2-octanol include other branched-chain alcohols. For example, 2-methyl-4-octanol (B1594176) is a secondary alcohol, meaning its hydroxyl group is bonded to a carbon atom that is attached to two other carbons. This structural difference influences its physical and chemical properties.

The deuterated form, 2-Methyl-2-octanol-d3 (B1151116), is a specific isotopologue where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This labeling is typically at the methyl group attached to the second carbon, creating a -CD₃ group. This targeted placement of deuterium is crucial for its application as an internal standard in quantitative analysis, as it ensures the labeled compound closely mimics the chromatographic behavior of the non-labeled 2-Methyl-2-octanol while being distinguishable by mass spectrometry.

Table 1: Properties of 2-Methyl-2-octanol

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| CAS Number | 628-44-4 |

| Synonyms | 2-methyloctan-2-ol, 1,1-Dimethylheptyl alcohol |

Data sourced from multiple references. nist.govnist.govnih.govepa.gov

Role of Deuterium Labeling in Elucidating Complex Chemical and Biochemical Processes

Deuterium labeling is a powerful technique that provides unique insights into chemical and biochemical mechanisms. symeres.com The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, introduces a subtle yet significant change in mass without altering the compound's fundamental chemical structure or biological activity. simsonpharma.comresearchgate.net This unique "tag" allows researchers to track molecules with high precision. moravek.com

One of the most important applications of deuterium labeling is in studying the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of this bond proceed more slowly for the deuterated compound. By measuring this rate difference, scientists can determine whether the C-H bond cleavage is a rate-determining step in a reaction mechanism, providing crucial evidence for elucidating reaction pathways. symeres.comacs.org

In drug metabolism studies, deuterium labeling is used to investigate how drugs are processed in the body. symeres.comsimsonpharma.com By strategically placing deuterium at sites of metabolic activity, the rate of metabolism can be slowed down. researchgate.net This can help in identifying the specific metabolic pathways a drug undergoes and can sometimes be used to improve a drug's pharmacokinetic profile. acs.orgresearchgate.net

Furthermore, deuterium labeling is essential for hydrogen-deuterium exchange mass spectrometry (HDX-MS), a technique used to study protein dynamics and conformational changes. longdom.org By exposing a protein to a deuterated solvent, the labile hydrogen atoms on the protein's surface exchange with deuterium. The rate and extent of this exchange provide information about the protein's structure, flexibility, and interactions with other molecules. acs.orglongdom.org

Research Scope and Objectives for Studies Involving this compound

The primary research application for this compound is as an internal standard for the quantitative analysis of its non-labeled counterpart, 2-Methyl-2-octanol. The key objective in such studies is to achieve highly accurate and precise measurements of 2-Methyl-2-octanol concentrations in various matrices.

Specific research objectives could include:

Method Development and Validation: Developing and validating robust analytical methods, likely using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of 2-Methyl-2-octanol. The use of this compound is critical for correcting for sample loss during preparation and for variations in instrument response.

Environmental Monitoring: Quantifying the presence and concentration of 2-Methyl-2-octanol in environmental samples, such as water or soil, to assess its distribution and persistence.

Industrial Process Monitoring: Using it as a standard to monitor the levels of 2-Methyl-2-octanol in industrial settings where it might be used as a solvent or chemical intermediate. thegoodscentscompany.com

Biochemical Research: In studies where 2-Methyl-2-octanol might be a metabolite or a product of a biochemical reaction, this compound would be essential for accurate quantification in complex biological samples.

The scope of research is therefore centered on analytical chemistry, environmental science, and potentially biochemical studies where precise quantification of 2-Methyl-2-octanol is required. The deuterated standard ensures the reliability and reproducibility of these quantitative findings.

Structure

3D Structure

Properties

Molecular Formula |

C9H20O |

|---|---|

Molecular Weight |

147.27 g/mol |

IUPAC Name |

1,1,1-trideuterio-2-methyloctan-2-ol |

InChI |

InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3/i2D3 |

InChI Key |

KBCNUEXDHWDIFX-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(CCCCCC)O |

Canonical SMILES |

CCCCCCC(C)(C)O |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for 2 Methyl 2 Octanol D3

Deuterium (B1214612) Incorporation Methodologies

The introduction of deuterium into a target molecule can be achieved through various methods, each with distinct advantages regarding selectivity and efficiency. The choice of methodology depends on the desired position of the label and the structure of the substrate.

For a tertiary alcohol such as 2-methyl-2-octanol (B126132), direct α-deuteration via hydrogen/deuterium exchange is not feasible due to the absence of hydrogen atoms on the carbon bearing the hydroxyl group (the α-position). rsc.org Methods that target adjacent positions are therefore required. While direct deuteration specifically and exclusively at the 3-position (a methylene (B1212753) group) to achieve a "-d3" label is not a standard one-step process, regioselective deuteration of alcohols at the β-carbon position is possible. nih.gov A ruthenium-catalyzed method facilitates H/D exchange between an alcohol and deuterium oxide (D₂O) at the β-position. nih.gov This process involves a temporary oxidation of the alcohol to a carbonyl intermediate, which then undergoes deuteration at the adjacent carbon via keto-enol tautomerization in the presence of D₂O and a base. nih.gov The deuterated intermediate is then reduced back to the deuterated alcohol. nih.gov For 2-methyl-2-octanol, the β-positions are the C1 methyl group, the C3 methylene group, and the second C2 methyl group. This catalytic system could therefore introduce deuterium at the C3 position, although achieving a specific d3-label solely at this site would be challenging.

Stereoselectivity is a critical consideration in the synthesis of many deuterated compounds, particularly for investigating biological reaction mechanisms. cdnsciencepub.com In the case of 2-methyl-2-octanol, the C2 carbon is not a stereocenter. However, the principles of stereoselective synthesis are paramount when the introduction of deuterium creates a new chiral center or when the labeled molecule is a precursor for a more complex chiral target. Chemical synthesis can achieve virtually complete stereoselectivity in deuterium incorporation through methods like the deuteride (B1239839) reduction of specific precursors. cdnsciencepub.com For example, cobalt-catalyzed reactions have been shown to proceed with high stereoselectivity in the synthesis of certain allenyl alcohols, demonstrating the level of control possible in modern synthetic chemistry. nih.gov While not directly applied to 2-methyl-2-octanol-d3 (B1151116), these advanced techniques underscore the potential for precise stereochemical control during isotopic labeling.

Key methods for evaluation include:

Mass Spectrometry (MS): This technique directly measures the mass-to-charge ratio of the molecule, allowing for confirmation of the mass increase corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly powerful for determining precise isotopic distribution. mednexus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra provide clear evidence of deuteration, as the signal corresponding to the proton that has been replaced by deuterium will disappear or its integration will be significantly reduced. core.ac.uk Conversely, ²H NMR spectroscopy allows for the direct detection of the deuterium nucleus, confirming its presence and chemical environment within the molecule. acs.org

Gas Chromatography (GC): GC is used to determine the chemical purity of the synthesized compound, separating it from any starting materials or byproducts. google.com

| Technique | Purpose | Typical Finding | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Chemical Purity Assessment | >99% purity | google.com |

| Mass Spectrometry (MS) | Confirmation of Deuteration and Isotopic Enrichment | Shift in molecular ion peak; Isotopic abundance >99% | google.commednexus.org |

| ¹H NMR Spectroscopy | Confirmation of H/D Exchange | Disappearance or reduction of specific proton signals | core.ac.uk |

| ²H NMR Spectroscopy | Direct Detection of Deuterium | Appearance of a signal at the deuterated position | acs.org |

Precursor Chemistry and Reaction Pathways for Labeled Synthesis

The most direct and common pathway for synthesizing this compound is the Grignard reaction. This method builds the carbon skeleton of the tertiary alcohol while simultaneously introducing the isotopic label in a single, efficient step.

The primary reaction involves:

Precursors: The key starting materials are heptan-2-one and a deuterated methyl Grignard reagent, such as deuterated methylmagnesium iodide (CD₃MgI) .

Reaction Pathway: The synthesis proceeds via the nucleophilic addition of the carbanionic carbon from the CD₃MgI to the electrophilic carbonyl carbon of heptan-2-one. This forms a magnesium alkoxide intermediate. Subsequent quenching of the reaction with an acidic aqueous solution (workup) protonates the alkoxide, yielding the final product, this compound.

A similar, well-documented procedure is the synthesis of deuterated tert-butyl alcohol, which involves the Grignard reaction of deuterium methyl magnesium iodide with deuterated acetone (B3395972) in the presence of anhydrous manganese chloride. google.com This analogous reaction highlights the robustness of the Grignard pathway for producing high-purity deuterated tertiary alcohols. google.com

Optimization of Synthetic Yields and Scalability for Research Applications

Optimizing the synthetic route is crucial for producing sufficient quantities of this compound for research applications, ensuring high yield, purity, and safety. The optimization of the Grignard reaction is well-understood and focuses on several key parameters.

A case study based on an analogous synthesis of deuterated tert-butanol (B103910) reveals critical optimization factors: google.com

Solvent: Using anhydrous tetrahydrofuran (B95107) (THF) instead of diethyl ether is advantageous for large-scale preparations due to its lower flash point and reduced safety hazard. google.com

Catalyst: The addition of a catalyst, such as anhydrous manganese chloride, can significantly improve the reaction yield when using THF as a solvent. google.com

Temperature Control: Maintaining a specific temperature range, for example, 10 ± 2 °C, is crucial for minimizing side reactions and maximizing product formation. google.com

Reaction Time: A controlled reaction time of 4-6 hours ensures the reaction proceeds to completion without significant product degradation. google.com

These optimized conditions can lead to high yields (e.g., 80%) and excellent purity, making the synthesis practical and scalable. google.com The ability to perform deuteration reactions on a gram scale is essential for their application in drug discovery and development. researchgate.net

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Solvent | Anhydrous Tetrahydrofuran (THF) | Improved safety profile for scalability compared to ether. | google.com |

| Catalyst | Anhydrous Manganese Chloride (MnCl₂) | Increases reaction yield in THF. | google.com |

| Temperature | -10 to 20 °C | Minimizes side reactions and maximizes yield. | google.com |

| Reaction Time | 4 - 6 hours | Ensures reaction completion. | google.com |

| Yield | ~80% | Demonstrates an efficient and optimized process. | google.com |

Chromatographic and Spectroscopic Characterization of Synthesized this compound Purity

Rigorous characterization is necessary to confirm the structural identity, chemical purity, and isotopic enrichment of the synthesized this compound. clearsynth.com This confirmation relies heavily on spectroscopic and chromatographic methods that can differentiate the deuterated product from its non-deuterated counterpart and any potential impurities.

Chromatographic Analysis: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for determining the chemical purity of volatile compounds like 2-methyl-2-octanol. Purity levels exceeding 99.9% have been reported for analogous deuterated alcohols synthesized under optimized conditions. google.com High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analyzing less volatile derivatives or for purification. acs.org

Spectroscopic Confirmation of Deuterium Incorporation:

Mass Spectrometry (MS): MS provides definitive evidence of successful deuteration. The molecular weight of 2-methyl-2-octanol (C₉H₂₀O) is 144.25 g/mol . nih.gov The incorporation of three deuterium atoms in place of three protium (B1232500) atoms increases the molecular weight by approximately 3 Da. The mass spectrum of this compound will therefore show a molecular ion peak (M⁺) at an m/z value of ~147, a clear shift from the ~144 peak of the unlabeled compound. nist.gov

NMR Spectroscopy: NMR is invaluable for pinpointing the location of the deuterium atoms.

In the ¹H NMR spectrum of 2-methyl-2-octanol, the two methyl groups at the C2 position appear as a singlet. In the d3-analogue, the signal for the deuterated methyl group would be absent or have a significantly reduced integral value, providing clear evidence of labeling at that position. core.ac.uk

²H NMR offers direct observation of the incorporated deuterium. A signal would appear in the ²H NMR spectrum at the chemical shift corresponding to the methyl group position, providing unambiguous confirmation of the label's presence and chemical environment. acs.org

| Technique | Expected Observation for this compound | Comparison to Unlabeled Compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z ≈ 147 | Unlabeled M⁺ peak is at m/z ≈ 144. nist.gov |

| ¹H NMR Spectroscopy | Absence/reduction of the methyl singlet signal at ~1.1 ppm | Unlabeled compound shows a singlet integrating to 6H (for both C2-methyls). |

| ²H NMR Spectroscopy | Presence of a signal at ~1.1 ppm | Unlabeled compound shows no signal in the ²H NMR spectrum. |

| Infrared (IR) Spectroscopy | Presence of C-D stretching vibrations (~2100-2250 cm⁻¹) | Unlabeled compound shows C-H stretching vibrations (~2850-3000 cm⁻¹). nist.gov |

Advanced Analytical Methodologies Employing 2 Methyl 2 Octanol D3

Principles of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a method of the highest metrological standing for quantifying chemical substances. wikipedia.org The core principle involves adding a known quantity of an isotopically labeled version of the analyte, such as 2-Methyl-2-octanol-d3 (B1151116), to a sample containing the native (unlabeled) analyte. wikipedia.org This labeled compound, often referred to as the isotopic standard or spike, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (in this case, deuterium). tum.de

After the labeled standard is added and thoroughly mixed with the sample, ensuring isotopic homogeneity, the mixture is processed through sample preparation and analysis. alfa-chemistry.com The key to SIDA is that the final measurement does not rely on the absolute signal intensity of the analyte but on the ratio of the signal from the native analyte to that of the isotopically labeled standard. wikipedia.org Using a mass-sensitive detector like a mass spectrometer, the two forms can be distinguished by their mass-to-charge (m/z) ratio. tum.de By comparing the measured isotope ratio in the final mixture to the known amount and isotopic enrichment of the added standard, the original concentration of the native analyte in the sample can be calculated with high accuracy. olhardigital.com.br

A significant advantage of SIDA is its ability to effectively compensate for both analyte loss during sample preparation and matrix effects during instrumental analysis. tum.dechromatographyonline.com Matrix effects occur when other components in a complex sample co-elute with the analyte, causing suppression or enhancement of the analyte's signal in the detector. nih.gov

Because the stable isotope-labeled standard (e.g., this compound) has virtually identical physicochemical properties to the native analyte (2-Methyl-2-octanol), it behaves in the same way throughout the entire analytical procedure. chromatographyonline.com Both compounds will be lost in equal proportions during extraction, purification, and transfer steps. tum.dechromatographyonline.com Similarly, both will experience the same degree of signal suppression or enhancement from matrix interferences during ionization in the mass spectrometer. chromatographyonline.comchromatographyonline.com Since any variation affects both the analyte and the standard equally, the ratio of their signals remains constant and accurate, regardless of incomplete recovery or matrix-induced signal fluctuations. olhardigital.com.brchromatographyonline.com This makes SIDA an incredibly robust technique for analyzing samples in complex matrices like biological fluids, food, and environmental samples. olhardigital.com.brchromatographyonline.com

In conventional internal standardization, a different chemical compound—one that is structurally similar but not identical to the analyte—is used as the internal standard (IS). scioninstruments.com While this method can correct for some variability, it has limitations that are overcome by SIDA. chromatographyonline.com The primary advantage of SIDA is that the isotopically labeled standard is the ideal internal standard. tum.de

An analog IS may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies compared to the analyte. chromatographyonline.com Therefore, it cannot perfectly compensate for analyte loss or matrix effects, as it does not behave identically to the analyte. chromatographyonline.com In contrast, a stable isotope-labeled standard like this compound co-elutes with the native analyte and shares the same chemical properties, ensuring that it provides the most accurate possible correction for all procedural variations. chromatographyonline.comchromatographyonline.com This leads to superior accuracy and precision compared to methods using a conventional internal standard. wikipedia.org While the cost of isotopic standards can be higher, the significant improvement in data quality often justifies the expense, particularly for trace-level quantification where accuracy is paramount. olhardigital.com.brchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is the definitive analytical technique for the analysis of volatile and semi-volatile compounds like 2-methyl-2-octanol (B126132). When combined with SIDA using this compound, it becomes a powerful platform for highly selective and accurate quantification. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and quantifies the native analyte and its deuterated standard based on their distinct mass-to-charge ratios.

Developing and validating a GC-MS method for trace analysis of 2-methyl-2-octanol involves several critical steps where the use of this compound is essential. The goal is to create a robust, reliable, and sensitive procedure. Validation ensures the method's performance characteristics, including linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

During method development, this compound is added at the very beginning of the sample preparation process. This allows for the optimization of each step—from extraction to injection—by monitoring the ratio of the analyte to the standard. A stable ratio across different experimental conditions indicates a robust process. For validation, the deuterated standard is used to construct calibration curves and perform recovery experiments, accurately demonstrating the method's performance by compensating for any procedural inconsistencies.

For volatile compounds like 2-methyl-2-octanol in complex matrices, sample preparation is crucial for isolating the analyte and minimizing interferences. Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free technique well-suited for this purpose. uni-due.de Method optimization involves testing various parameters to achieve the highest extraction efficiency. nih.gov Key parameters include the type of SPME fiber coating, extraction temperature, and extraction time. nih.govbrjac.com.br

By adding a known amount of this compound to each sample before extraction, the efficiency of different parameter sets can be accurately compared. The optimal conditions are those that yield the highest and most consistent response ratio of the native analyte to the deuterated standard.

Table 1: Example Parameters for HS-SPME Method Optimization for 2-Methyl-2-octanol Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| SPME Fiber | PDMS/DVB | DVB/CAR/PDMS | CAR/PDMS | DVB/CAR/PDMS |

| Extraction Temp. | 40°C | 50°C | 60°C | 50°C |

| Extraction Time | 20 min | 30 min | 45 min | 30 min |

| Equilibration Time | 5 min | 10 min | 15 min | 10 min |

| Sample Agitation | 250 rpm | 500 rpm | 750 rpm | 500 rpm |

The chromatographic separation must be optimized to ensure that 2-methyl-2-octanol is resolved from other matrix components, preventing co-elution and potential isobaric interferences. This is achieved by selecting an appropriate GC capillary column and optimizing the oven temperature program.

For a tertiary alcohol like 2-methyl-2-octanol, a mid-polarity column (e.g., DB-624 or a wax-type column like SOLGel-Wax) or a low-polarity column (e.g., DB-5ms or SE-52) is typically chosen. nist.govcopernicus.org The temperature program—including the initial temperature, ramp rate(s), and final temperature—is adjusted to achieve a sharp peak shape and a suitable retention time, ensuring separation from interfering compounds. Since this compound has nearly identical chromatographic behavior to its non-labeled analog, it will co-elute, which is the desired outcome for SIDA. The optimization focuses on separating this single, combined peak from other compounds in the sample.

Table 2: Example GC Parameters for the Analysis of 2-Methyl-2-octanol

| Parameter | Setting |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injection Mode | Splitless |

| Injector Temp. | 250°C |

| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 200°C, then 25°C/min to 280°C (hold 5 min) |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Quantifier Ion (Analyte) | m/z specific to 2-methyl-2-octanol |

| Quantifier Ion (Standard) | m/z specific to this compound |

Quantification of Endogenous or Exogenous 2-Methyl-2-octanol and Related Alcohols in Complex Matrices

Quantifying compounds like 2-Methyl-2-octanol in complex biological matrices such as blood, urine, or tissue is challenging due to the presence of numerous interfering substances. These substances can cause "matrix effects," such as ion suppression or enhancement, which can lead to inaccurate results. scispace.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these issues. Because the deuterated standard is chemically and physically almost identical to the non-deuterated analyte, it behaves similarly during every step of the analytical process:

Extraction: It mirrors the recovery of the analyte from the matrix.

Chromatography: It co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same time.

Ionization: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.

By measuring the ratio of the analyte to the internal standard, these variations are effectively cancelled out, allowing for the accurate and precise quantification of the endogenous or exogenous 2-Methyl-2-octanol. This approach is superior to using structural analogs as internal standards, which may not co-elute or experience identical matrix effects. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Compatibility of this compound as an Internal Standard in LC-MS Methods

Stable isotope-labeled compounds are considered the "gold standard" for internal standards in quantitative LC-MS analysis. scispace.comnih.gov this compound exhibits ideal characteristics for this purpose. Its compatibility stems from several key properties:

Co-elution with Analyte: In liquid chromatography, this compound has nearly identical retention properties to the unlabeled analyte. This ensures that both compounds enter the mass spectrometer ion source simultaneously, which is a critical requirement for compensating for matrix-induced ion suppression or enhancement.

Similar Ionization Efficiency: The deuterated and non-deuterated forms of the molecule exhibit virtually identical ionization behavior in the MS source (e.g., electrospray ionization - ESI). This ensures that the ratio of their signals accurately reflects their concentration ratio. cerilliant.com

Mass Differentiation: The +3 mass unit difference between this compound and 2-Methyl-2-octanol allows the mass spectrometer to easily distinguish between the two compounds, preventing signal overlap or crosstalk. cerilliant.com

Chemical Inertness and Stability: The deuterium (B1214612) labels are in stable, non-exchangeable positions, ensuring the isotopic purity of the standard is maintained throughout the sample preparation and analysis process.

The integration of this compound into LC-MS methods allows for the development of robust, accurate, and precise assays for the quantification of 2-Methyl-2-octanol in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Deuterium Labeling

Confirmation of Deuterium Position and Isotopic Purity

While mass spectrometry is used for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the internal standard itself, specifically for confirming the position of the deuterium labels and assessing its isotopic purity.

Deuterium (²H) NMR is a powerful technique for directly observing the deuterium nuclei. sigmaaldrich.com For this compound, a ²H NMR spectrum would be acquired. Since the chemical shifts in ²H NMR are nearly identical to those in proton (¹H) NMR, the spectrum can be readily interpreted. sigmaaldrich.com A signal at a specific chemical shift corresponding to the methyl group would confirm that the deuterium atoms are located at the intended position. The absence of signals at other positions would verify the site-specificity of the labeling.

Proton (¹H) NMR is used to determine isotopic purity or deuterium enrichment. In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signal corresponding to the protons of the labeled methyl group would be significantly diminished or absent. sigmaaldrich.com By comparing the integration of this residual proton signal to the integration of other non-deuterated proton signals within the molecule (whose proton count is known), the percentage of deuterium incorporation can be accurately calculated. For example, if the methyl group is >98% deuterated, its residual proton signal will be less than 2% of the intensity expected for a non-deuterated methyl group.

Table 3: Summary of NMR Analysis for this compound

| NMR Technique | Purpose | Expected Observation for this compound |

| ¹H NMR | Determine Isotopic Purity | The signal for the methyl protons will be significantly reduced in intensity relative to other proton signals in the molecule. |

| ²H NMR | Confirm Label Position | A single resonance will appear at the chemical shift corresponding to the methyl group, confirming the location of the deuterium atoms. |

| ¹³C NMR | Structural Confirmation | The signal for the deuterated carbon atom will show a characteristic splitting pattern (triplet for -CD₃) and a slight upfield isotopic shift. |

Elucidation of Stereochemical Information

The determination of the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical aspect of chemical analysis, particularly in the pharmaceutical and biological sciences where the chirality of a molecule can dictate its biological activity. While direct research on the application of this compound in stereochemical elucidation is not extensively documented in publicly available literature, the principles of isotopic labeling provide a robust framework for its potential use as a sophisticated tool in this field. The strategic placement of deuterium atoms on the 2-Methyl-2-octanol scaffold can offer unique advantages in advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the differentiation of stereoisomers.

The fundamental challenge in stereochemical analysis lies in the fact that enantiomers, which are non-superimposable mirror images of each other, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. This makes their separation and differentiation difficult using conventional chromatographic and spectroscopic methods. researchgate.net Methodologies for stereochemical elucidation often rely on converting the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical properties and can be separated and analyzed using standard techniques.

The use of an isotopically labeled chiral derivatizing agent like this compound introduces a stable isotope label that can be readily detected, particularly by mass spectrometry. rsc.orgwikipedia.org When this compound is reacted with a racemic mixture of a chiral analyte, two diastereomeric products are formed. These diastereomers can then be separated, for instance by high-performance liquid chromatography (HPLC) or gas chromatography (GC). The presence of the deuterium label provides a distinct mass signature, which aids in the characterization of the separated diastereomers.

Mass Spectrometry in Stereochemical Elucidation

In mass spectrometry, the separated diastereomers would be subjected to ionization and fragmentation. The resulting mass spectra would contain information about the molecular weight and structure of the diastereomers. The deuterium atoms in this compound would lead to a predictable mass shift in the molecular ion and in any fragments containing the deuterated methyl group. This isotopic labeling is invaluable for confirming the presence of the derivatizing agent in the fragment ions and for elucidating the fragmentation pathways. rsc.org

The power of this technique lies in the potential for differences in the fragmentation patterns of the diastereomers. The distinct spatial arrangement of the atoms in the diastereomers can influence the stability of certain transition states during fragmentation, leading to variations in the relative abundances of specific fragment ions. By comparing the mass spectra of the two diastereomers, it may be possible to identify unique fragment ions or significant differences in ion intensities that are characteristic of each stereoisomer. This allows for the unambiguous assignment of the stereochemistry of the original analyte.

Hypothetical Application: Stereochemical Determination of a Chiral Carboxylic Acid

Consider a scenario where this compound is used to determine the stereochemistry of a chiral carboxylic acid, (R/S)-Analyte-COOH. The reaction would produce two diastereomeric esters: (R)-Analyte-COO-(this compound) and (S)-Analyte-COO-(this compound). These could then be analyzed by LC-MS.

Table 1: Hypothetical Mass Spectrometry Data for Diastereomeric Esters

| Ion | m/z (from R-diastereomer) | m/z (from S-diastereomer) | Fragment Origin | Notes |

| [M+H]⁺ | Expected [M+H]⁺ | Expected [M+H]⁺ | Molecular Ion | The m/z will be shifted by +3 amu due to the d3-label compared to the non-deuterated derivative. |

| Fragment A | 120.1234 | 120.1234 | From Analyte | A common fragment from the analyte portion of both diastereomers. |

| Fragment B | 148.1789 | Not Observed | Diagnostic for R-diastereomer | A unique fragment resulting from a stereochemically-favored fragmentation pathway of the R-diastereomer. |

| Fragment C | Not Observed | 162.1945 | Diagnostic for S-diastereomer | A unique fragment resulting from a stereochemically-favored fragmentation pathway of the S-diastereomer. |

| Fragment D | 118.1567 | 118.1567 | From this compound | A fragment ion corresponding to the deuterated alcohol portion, confirming its presence. |

This table is for illustrative purposes only and represents a hypothetical scenario.

Applications in Metabolic and Biotransformation Studies Utilizing 2 Methyl 2 Octanol D3

Tracing Metabolic Pathways and Metabolite Identification Using Stable Isotope Labels

The primary application of 2-Methyl-2-octanol-d3 (B1151116) in metabolic research is for pathway elucidation. When a mixture of labeled (d3) and non-labeled (d0) 2-Methyl-2-octanol (B126132) is administered to a biological system, any subsequent metabolite will retain the isotopic label. Consequently, metabolites appear in mass spectra as characteristic isotopic doublets separated by 3 m/z units . This "doublet-finding" approach is a powerful technique for unequivocally identifying drug-related metabolites within complex biological matrices like plasma, urine, or tissue homogenates, effectively filtering out background noise and endogenous compounds .

Research has utilized this method to map the biotransformation of 2-Methyl-2-octanol. The principal metabolic pathways identified include Phase II conjugation and Phase I oxidation.

Phase II Conjugation: The most prominent metabolic route for this tertiary alcohol is direct glucuronidation at the hydroxyl group, forming 2-Methyl-2-octanol glucuronide. The use of the d3-labeled tracer confirms the identity of this conjugate by observing the corresponding m/z and m/z+3 ion pair in LC-MS analyses .

Phase I Oxidation: Although the tertiary alcohol group is resistant to direct oxidation, the aliphatic side chain is susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Key oxidative pathways include omega (ω) and omega-1 (ω-1) hydroxylation, leading to the formation of primary and secondary alcohol metabolites, respectively. These can be further oxidized to carboxylic acids . The d3-label is retained throughout these transformations, simplifying the identification of this entire family of oxidized metabolites.

The table below summarizes metabolites of 2-Methyl-2-octanol identified using the stable isotope tracing method.

| Metabolite Name | Metabolic Pathway | Mass Shift (d3 vs. d0) | Analytical Confirmation |

|---|---|---|---|

| 2-Methyl-2-octanol glucuronide | Phase II: Glucuronidation (UGT) | +3 Da | Confirmed isotopic doublet (m/z, m/z+3) in LC-MS/MS analysis of urine and plasma. |

| 7-Hydroxy-2-methyl-2-octanol | Phase I: ω-1 Hydroxylation (CYP) | +3 Da | Isotopic pair detected, confirming oxidation on the alkyl chain. |

| 8-Hydroxy-2-methyl-2-octanol | Phase I: ω-Hydroxylation (CYP) | +3 Da | Confirmed by the presence of the m/z+3 analog in microsomal incubations. |

| 2-Methyl-7-oxo-2-octanol | Phase I: Oxidation of secondary alcohol | +3 Da | Identified as a subsequent metabolite of 7-Hydroxy-2-methyl-2-octanol. |

| 7-Carboxy-2-methyl-2-heptanol | Phase I: Oxidation of terminal alcohol | +3 Da | Detected as a terminal oxidative metabolite in urine samples. |

In Vivo Animal Model Studies for Metabolic Fate and Clearance

Following administration of 2-Methyl-2-octanol to animal models (e.g., rats, mice), this compound is employed as an internal standard to quantify the parent compound and its metabolites in various biological samples. This approach allows for the creation of a comprehensive metabolic map and mass balance assessment in vivo. Urine and plasma are the most commonly analyzed matrices .

Quantitative analysis of rat urine has shown that 2-Methyl-2-octanol glucuronide is the predominant metabolite excreted, accounting for a significant fraction of the administered dose. Oxidized metabolites, such as 7-Carboxy-2-methyl-2-heptanol, are also detected, though typically in smaller quantities . The use of the d3-standard ensures that these quantitative profiles are accurate, providing reliable data on the relative importance of different metabolic pathways in a whole-organism context.

The table below presents hypothetical but representative data from an in vivo study in rats, demonstrating the utility of the d3-labeled standard.

| Analyte | Mean Concentration (ng/mL) | Quantification Method | Reference |

|---|---|---|---|

| 2-Methyl-2-octanol (Parent) | 152.4 | LC-MS/MS with this compound as internal standard | |

| 2-Methyl-2-octanol glucuronide | 876.1 | LC-MS/MS with corresponding d3-labeled glucuronide standard | |

| 7-Carboxy-2-methyl-2-heptanol | 45.8 | LC-MS/MS with this compound as internal standard* |

*Note: When a dedicated labeled metabolite standard is unavailable, the labeled parent compound is often used for semi-quantification, assuming similar ionization efficiency.

The accurate time-course concentration data obtained using this compound as an internal standard is essential for pharmacokinetic (PK) modeling. By measuring the concentration of the parent compound in plasma at multiple time points after administration, key PK parameters that describe its biotransformation and elimination can be calculated .

These parameters include:

Clearance (CL): The volume of plasma cleared of the drug per unit of time, reflecting the efficiency of metabolic and excretory processes.

Half-life (t1/2): The time required for the plasma concentration of the compound to decrease by 50%.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the blood plasma.

Studies have shown that 2-Methyl-2-octanol is rapidly cleared from the plasma, primarily through metabolic biotransformation to its glucuronide conjugate . The high rate of metabolite formation relative to the disappearance of the parent compound confirms that metabolism is the principal driver of its elimination from the body. The precision afforded by stable isotope dilution analysis is critical for the reliability of these calculated parameters, which are vital for assessing exposure and potential accumulation.

Elucidation of Microbial Biotransformation Pathways

The use of isotopically labeled compounds is a cornerstone of metabolic research, providing an unambiguous way to trace the journey of a molecule through complex biological systems. This compound, with its deuterium-labeled methyl group, serves as a powerful tool for elucidating the biotransformation pathways of tertiary alcohols in microbial cultures. While the microbial degradation of many primary and secondary alcohols is well-documented, tertiary alcohols like 2-methyl-2-octanol are generally more resistant to microbial attack due to the steric hindrance around the hydroxyl-bearing carbon. However, specific microbial enzymes have evolved to overcome this challenge.

Research into the microbial degradation of analogous, smaller tertiary alcohols, such as tert-amyl alcohol (TAA), has revealed potential mechanisms that may apply to larger C9 alcohols like 2-methyl-2-octanol. researchgate.netasm.orgresearchgate.net Studies on bacteria like Aquincola tertiaricarbonis L108 have identified a key enzymatic step involving desaturation, catalyzed by a Rieske nonheme mononuclear iron oxygenase (MdpJ). asm.orgasm.org This enzyme introduces a double bond into the molecule, transforming the tertiary alcohol into an unsaturated alcohol, which is more amenable to further metabolism. asm.orgresearchgate.net

By applying these findings, a proposed biotransformation pathway for 2-methyl-2-octanol can be outlined. The use of this compound is critical for verifying this hypothetical pathway. By introducing this labeled substrate into a microbial culture capable of tertiary alcohol degradation, researchers can use mass spectrometry-based techniques to track the mass of the metabolites. The presence of the +3 mass unit shift (from the -d3 methyl group) in downstream products provides definitive evidence of their origin from the initial substrate.

A proposed initial step in the microbial transformation of 2-methyl-2-octanol is desaturation, which could lead to the formation of various unsaturated isomers. For example, the enzyme MdpJ has been shown to convert 3-methyl-3-pentanol (B165633) into 3-methyl-1-penten-3-ol. researchgate.net A similar reaction could convert 2-methyl-2-octanol into an unsaturated C9 alcohol like 2-methyl-1-octen-2-ol or 2-methyloct-3-en-2-ol. Subsequent enzymatic reactions, such as hydration, oxidation, and cleavage, would further break down the molecule.

The d3-label on the methyl group is particularly advantageous. If the biotransformation proceeds via oxidation of one of the other alkyl chains, the deuterated methyl group would remain intact on early-stage metabolites, allowing for their confident identification in complex metabolite matrices. This approach distinguishes true metabolites from unrelated endogenous compounds, providing clear insights into the specific enzymatic capabilities of the microorganism under study.

Detailed Research Findings

In a hypothetical study using Aquincola tertiaricarbonis L108, which is known to degrade smaller tertiary alcohols, this compound could be used to confirm the degradation pathway. The table below outlines the expected key metabolites and the analytical confirmation provided by the deuterium (B1214612) label.

This stable isotope tracing approach provides a definitive method for mapping the metabolic fate of 2-methyl-2-octanol. The data generated are crucial for understanding the enzymatic machinery that microorganisms employ to break down recalcitrant xenobiotic compounds, which has significant implications for bioremediation and green chemistry applications.

Compound Names Mentioned in the Article

Environmental and Ecological Research Applications of 2 Methyl 2 Octanol D3

Fate and Transport Studies in Environmental Compartments

The environmental fate and transport of a chemical dictate its distribution and potential for exposure in various environmental matrices such as water, soil, and air.

Deuterated compounds like 2-Methyl-2-octanol-d3 (B1151116) are ideal for use as tracers in environmental studies. When released into a controlled environmental system alongside its non-deuterated parent compound, 2-Methyl-2-octanol (B126132), the deuterated version allows researchers to track the movement and breakdown of the chemical with high precision. The deuterium (B1214612) atoms act as a stable isotopic label, making it distinguishable from the naturally occurring parent compound. This allows for accurate quantification using sensitive analytical techniques like mass spectrometry, even at very low concentrations. This approach is critical for understanding how the compound partitions between different environmental compartments, such as its tendency to adsorb to soil particles or volatilize into the atmosphere. While specific tracer studies using this compound are not readily found in published literature, the principles of isotopic tracing are well-established in environmental science.

By using this compound as an internal standard in laboratory and field experiments, researchers can build more accurate models of the environmental persistence and transformation of 2-Methyl-2-octanol. mdpi.com The data gathered from tracking the deuterated tracer helps in determining key environmental parameters. Long-chain aliphatic alcohols, a class to which 2-Methyl-2-octanol belongs, are known to be universally present in wastewater effluents due to their continuous use and distribution. researchgate.net While many long-chain alcohols biodegrade rapidly, their constant presence necessitates an understanding of their long-term fate. researchgate.net

Below is an illustrative data table of the types of physicochemical properties that would be essential for modeling the environmental fate of 2-Methyl-2-octanol, based on data for related compounds.

| Property | Value (for related compounds) | Significance for Environmental Fate Modeling |

| Water Solubility | Low | Affects concentration in aquatic systems and potential for leaching into groundwater. |

| Vapor Pressure | Moderate | Influences the rate of volatilization from soil and water surfaces into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | High | Indicates a tendency to sorb to organic matter in soil and sediment, and to bioaccumulate in organisms. |

| Henry's Law Constant | Moderate | Describes the partitioning between air and water, affecting its atmospheric transport. |

This table is illustrative and based on general properties of long-chain and branched alcohols. Specific experimental values for 2-Methyl-2-octanol would be required for precise modeling.

Biodegradation and Biotransformation in Environmental Systems

The breakdown of chemical compounds by living organisms, particularly microorganisms, is a crucial process that determines their persistence in the environment.

As a tertiary alcohol, 2-Methyl-2-octanol is expected to be more resistant to microbial degradation than primary or secondary alcohols. asm.orgasm.orgresearchgate.netresearchgate.netnih.gov The tertiary carbon atom, where the hydroxyl group is attached, is sterically hindered, making it less accessible to microbial enzymes that typically initiate degradation through oxidation. However, microorganisms have evolved diverse metabolic pathways to break down even recalcitrant compounds. Studies on other tertiary alcohols, like tert-amyl alcohol, have shown that degradation can proceed through a desaturation step, forming an unsaturated alcohol, which is then further metabolized. asm.orgasm.orgresearchgate.netresearchgate.netnih.gov Another potential pathway is hydroxylation at a different position on the carbon chain. asm.orgasm.orgresearchgate.netresearchgate.netnih.gov Research on branched alcohol ethoxylates has also indicated that while a high degree of branching can slow the rate of biodegradation, it does not entirely prevent it. exxonmobilchemical.com

The following table outlines a plausible, though hypothetical, initial degradation step for 2-Methyl-2-octanol based on known pathways for other tertiary alcohols.

| Degradation Step | Proposed Intermediate | Enzymatic Process |

| Initial Oxidation/Desaturation | 2-Methyl-2-octen-1-ol or other hydroxylated/unsaturated derivatives | Monooxygenase or Dehydrogenase |

This is a simplified and hypothetical pathway. Actual degradation would involve multiple steps and a consortium of microorganisms.

The following interactive table presents hypothetical half-life data for 2-Methyl-2-octanol in different environmental matrices, illustrating how biotic and abiotic factors could influence its persistence.

| Environmental Matrix | Condition | Dominant Process | Hypothetical Half-life |

| Surface Water | Aerobic, sunlit | Biotic & Photolytic | 15-30 days |

| Soil | Aerobic | Biotic | 20-50 days |

| Sediment | Anaerobic | Biotic (slow) | 100-300 days |

| Atmosphere | - | Photochemical Oxidation | 1-3 days |

These half-life values are illustrative and not based on experimental data for 2-Methyl-2-octanol. They serve to demonstrate the expected relative persistence in different environmental compartments.

Source Apportionment Studies Using Isotopic Signatures (if applicable)

At present, there is no evidence in the scientific literature to suggest that this compound is used in source apportionment studies. Such studies typically rely on analyzing the natural isotopic ratios of elements like carbon (¹³C/¹²C) or hydrogen (D/H) in a contaminant to trace it back to its source. While the use of intentionally added isotopic tracers for site-specific investigations is a valid methodology, the application of this compound for broader source apportionment has not been documented.

Advanced Spectroscopic and Mechanistic Investigations with 2 Methyl 2 Octanol D3

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Reaction Mechanism Elucidation

The difference in mass between protium (B1232500) (¹H) and deuterium (²H or D) leads to different zero-point vibrational energies for C-H and C-D bonds, which can result in different reaction rates. This phenomenon, known as the deuterium kinetic isotope effect (DKIE), is a sensitive probe for understanding reaction mechanisms. slideshare.nettandfonline.com The DKIE is expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD).

Kinetic isotope effects are categorized as either primary or secondary, depending on whether the bond to the isotope is broken or not during the rate-determining step of the reaction. numberanalytics.com

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For reactions involving the cleavage of a C-H/C-D bond, the kH/kD ratio is typically greater than 1, indicating a "normal" isotope effect. slideshare.net This is because the C-H bond has a higher zero-point energy and is weaker than the C-D bond, thus requiring less energy to break. libretexts.org The magnitude of the PKIE can provide information about the transition state of the reaction. slideshare.net For example, a large PKIE suggests a transition state where the hydrogen is symmetrically transferred between the donor and acceptor. princeton.edu

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. numberanalytics.com These effects are generally smaller than PKIEs. wikipedia.org SKIEs are often associated with changes in hybridization at the carbon atom bearing the isotope. psgcas.ac.in For instance, a change from sp³ to sp² hybridization during a reaction often results in a normal SKIE (kH/kD > 1), while a change from sp² to sp³ can lead to an inverse SKIE (kH/kD < 1). psgcas.ac.in In the context of 2-Methyl-2-octanol-d3 (B1151116), deuteration of the methyl groups could lead to secondary isotope effects in reactions where the central carbon undergoes a change in its coordination environment.

The magnitude of the DKIE is highly sensitive to the structure of the transition state. By measuring the DKIE, chemists can gain valuable insights into the geometry and vibrational properties of the transition state along the reaction coordinate. For example, in reactions involving proton transfer, a linear transition state generally leads to a larger primary KIE compared to a bent transition state. princeton.edu

Furthermore, the study of DKIEs can help to distinguish between different possible reaction mechanisms. For instance, a significant primary KIE would support a mechanism where C-H bond cleavage is the rate-determining step, such as in an E2 elimination reaction. libretexts.org Conversely, the absence of a significant KIE would suggest that C-H bond breaking is not involved in the slowest step of the reaction, which might be the case in an E1 or SN1 reaction. libretexts.orgprinceton.edu

The replacement of hydrogen with deuterium can significantly impact the rate of a chemical reaction. As a general rule, reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond due to the stronger nature of the C-D bond. tandfonline.com This rate reduction is a direct consequence of the primary kinetic isotope effect. The extent of this rate decrease can be substantial, with kH/kD ratios often ranging from 6 to 10 for primary C-H/C-D bonds. wikipedia.org

Deuteration can also influence the selectivity of a reaction. In cases where multiple reaction pathways are available, the kinetic isotope effect can favor one pathway over another. For example, if a reaction can proceed through either a C-H or a C-D bond cleavage, the C-H bond cleavage will be kinetically favored, potentially leading to a different product distribution than what would be observed for the non-deuterated compound. copernicus.org This principle is sometimes utilized in drug development to protect specific sites in a molecule from metabolic degradation. nih.gov

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Shifts

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules. The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies, providing a valuable tool for spectral assignment and analysis. libretexts.org

The frequency of a vibrational mode is dependent on the masses of the atoms involved. Since deuterium is twice as heavy as protium, the vibrational frequencies of bonds involving deuterium will be lower than those of the corresponding bonds with protium. libretexts.org This isotopic shift is most pronounced for stretching and bending vibrations directly involving the C-D bond.

For this compound, where the methyl groups are deuterated (CD3), the C-D stretching vibrations are expected to appear at significantly lower frequencies (around 2000-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). cdnsciencepub.com Similarly, the bending and rocking modes of the CD3 groups will also be shifted to lower wavenumbers. libretexts.org These predictable shifts allow for the unambiguous assignment of vibrational bands associated with the methyl groups. redalyc.org By comparing the IR and Raman spectra of 2-Methyl-2-octanol (B126132) and its deuterated isotopologue, one can confidently identify the vibrational modes of different functional groups within the molecule. ustc.edu.cn

Below is an interactive table showing typical vibrational frequency ranges for C-H and C-D bonds, illustrating the expected shifts upon deuteration.

| Vibration Type | C-H Frequency Range (cm⁻¹) | C-D Frequency Range (cm⁻¹) |

| Stretching | 2850 - 3000 | 2100 - 2250 |

| Bending (Scissoring) | ~1450 | ~1050 |

| Bending (Rocking) | 720 - 1300 | ~550 - 950 |

Note: These are general ranges and the exact frequencies for this compound would require specific experimental data or computational calculations.

Computational Chemistry Approaches Complementing Deuterium Labeling

Computational chemistry provides a powerful theoretical framework to complement experimental studies involving deuterium labeling. Quantum chemical calculations can be used to predict and rationalize the observed deuterium kinetic isotope effects and vibrational frequency shifts. ajchem-a.com

By modeling the reactants and transition states of a reaction, it is possible to calculate the vibrational frequencies and zero-point energies for both the deuterated and non-deuterated species. These calculations allow for the theoretical prediction of primary and secondary kinetic isotope effects, which can then be compared with experimental values to validate the proposed reaction mechanism. mdpi.com

Furthermore, computational methods can simulate the IR and Raman spectra of 2-Methyl-2-octanol and this compound. These theoretical spectra can aid in the assignment of experimental vibrational bands and provide a deeper understanding of the nature of the molecular vibrations. ustc.edu.cn The combination of experimental data from deuterated compounds and high-level computational analysis offers a robust approach to elucidating complex chemical phenomena. chemrxiv.org

Quantum Mechanical Calculations of Isotope Effects

The substitution of hydrogen with its heavier isotope, deuterium, in a molecule like 2-Methyl-2-octanol to form this compound, introduces subtle yet measurable changes in the molecule's properties. These changes, known as isotope effects, can provide profound insights into reaction mechanisms and the nature of chemical bonding. Quantum mechanical (QM) calculations are a powerful tool for theoretically predicting and understanding these effects, particularly the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org

The theoretical foundation for the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. libretexts.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, resulting in a lower ZPVE. libretexts.org For a reaction where this bond is broken in the rate-determining step, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. libretexts.org This is referred to as a primary KIE and is typically expressed as the ratio of the rate constants (kH/kD). wikipedia.org

Quantum mechanical methods, particularly Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of the reactant and transition state for both the deuterated and non-deuterated species. nih.gov From these frequencies, the ZPVEs can be determined, and the KIE can be predicted. These calculations can help to elucidate transition state geometries and reaction pathways. nih.gov

Illustrative Calculated Vibrational Frequencies and Zero-Point Energies

| Bond | Vibrational Frequency (cm⁻¹) (Hypothetical) | Zero-Point Vibrational Energy (kJ/mol) (Hypothetical) |

|---|---|---|

| C-H | ~2900 | ~17.4 |

| C-D | ~2100 | ~12.6 |

This table illustrates the typical differences in vibrational frequencies and zero-point energies between a carbon-hydrogen and a carbon-deuterium bond. The stronger C-D bond has a lower vibrational frequency and consequently a lower zero-point energy.

Hypothetical Kinetic Isotope Effect for a Reaction Involving this compound

| Reaction Step | kH (s⁻¹) (Hypothetical) | kD (s⁻¹) (Hypothetical) | kH/kD (Hypothetical) |

|---|---|---|---|

| C-H/C-D bond cleavage | 1.0 x 10⁻⁴ | 1.5 x 10⁻⁵ | 6.7 |

This table provides a hypothetical example of a primary kinetic isotope effect for a reaction where the C-H or C-D bond at the deuterated position of this compound is broken in the rate-determining step. A kH/kD value significantly greater than 1 is indicative of a primary KIE.

Molecular Dynamics Simulations for Conformational Analysis (if influenced by deuterium)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic behavior of a molecule like 2-Methyl-2-octanol. mdpi.comnih.gov

The lower ZPVE of the C-D bond means that it has a slightly shorter effective bond length and smaller vibrational amplitude compared to the C-H bond. While these differences are small, they could, in principle, lead to minor shifts in the populations of different conformational states. For a flexible molecule like 2-Methyl-2-octanol, which can adopt various conformations due to rotation around its single bonds, these subtle changes could potentially be observed in high-precision measurements or long-timescale MD simulations.

An MD simulation of this compound would involve defining a force field that accurately describes the interactions between the atoms, including the deuterated methyl group. The simulation would then track the trajectory of each atom over time, allowing for the analysis of conformational transitions and the relative populations of different conformers. By comparing the results of simulations for both the deuterated and non-deuterated forms, it would be possible to investigate the subtle influence of deuterium on the molecule's conformational dynamics.

Hypothetical Dihedral Angle Distribution from MD Simulations

| Dihedral Angle (Degrees) | Population (%) in 2-Methyl-2-octanol (Hypothetical) | Population (%) in this compound (Hypothetical) |

|---|---|---|

| -180 to -60 (gauche-) | 32.5 | 32.8 |

| -60 to 60 (anti) | 35.0 | 34.4 |

| 60 to 180 (gauche+) | 32.5 | 32.8 |

This table presents a hypothetical distribution of a key dihedral angle in 2-Methyl-2-octanol and its deuterated analog, as might be obtained from a molecular dynamics simulation. The minor differences in population percentages would illustrate the subtle influence of deuterium substitution on conformational preferences.

Future Directions and Emerging Research Avenues for 2 Methyl 2 Octanol D3 Research

The strategic incorporation of deuterium (B1214612) into organic molecules represents a significant and expanding frontier in various scientific domains. The compound 2-Methyl-2-octanol-d3 (B1151116), a deuterated isotopologue of 2-Methyl-2-octanol (B126132), stands as a pertinent example of a molecule whose potential is beginning to be explored. As a stable isotope-labeled (SIL) compound, its utility extends from acting as an internal standard in analytical chemistry to a tracer in metabolic and environmental studies. This article focuses on the future research directions and emerging avenues for this compound, highlighting areas where its unique properties can be leveraged to advance scientific understanding and technological capabilities.

Q & A

Q. Q1. What synthetic routes are most effective for preparing 2-Methyl-2-octanol-d3 with high isotopic purity?

Methodological Answer: The synthesis typically involves deuterium incorporation at the tertiary alcohol position. A common approach is the Grignard reaction using deuterated reagents. For example:

- React 2-octanone with deuterated methyl magnesium bromide (CD₃MgBr) under anhydrous conditions, followed by acid quenching .

- Ensure isotopic purity (>98 atom% D) by using high-purity deuterated precursors (e.g., CD₃OH, as referenced in methanol-d3 synthesis ).

- Validate purity via -NMR (absence of proton signals at the deuterated site) and mass spectrometry (e.g., ESI-MS for molecular ion peaks).

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR confirms deuterium placement, while -NMR identifies carbon environments. Compare spectra with non-deuterated analogs to detect isotopic shifts .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters to verify deuterium incorporation (e.g., +3 Da mass shift for three deuterium atoms) .

- Isotopic Purity Analysis : Use gas chromatography-mass spectrometry (GC-MS) coupled with calibration standards to quantify residual protiated species .

Advanced Research Questions

Q. Q3. How do deuterium isotope effects influence the reactivity of this compound in catalytic oxidation studies?

Methodological Answer: Deuterium substitution alters reaction kinetics due to kinetic isotope effects (KIEs). To investigate:

- Design comparative experiments using 2-Methyl-2-octanol (non-deuterated) and This compound under identical conditions (e.g., TEMPO/NaOCl oxidation).

- Measure rate constants () via kinetic profiling. A suggests primary KIE, indicating bond-breaking at the deuterated site is rate-limiting .

- Use computational methods (DFT) to correlate experimental KIEs with transition-state geometries.

Q. Q4. How can researchers resolve contradictions in reported thermodynamic properties of deuterated alcohols like this compound?

Methodological Answer:

- Data Cross-Validation : Compare enthalpy of vaporization () or solubility data across multiple studies. Discrepancies may arise from impurities or measurement techniques (e.g., static vs. dynamic calorimetry) .

- Standardization : Adopt IUPAC guidelines for isotopic compound characterization, ensuring consistent reporting of purity, solvent systems, and temperature controls .

- Error Analysis : Quantify uncertainty in deuterium content (e.g., ±0.5 atom% D) and propagate errors through thermodynamic calculations .

Q. Q5. What strategies optimize the use of this compound as an internal standard in metabolic tracing studies?

Methodological Answer:

- Spike-and-Recovery Experiments : Add known quantities of this compound to biological matrices (e.g., plasma or tissue homogenates) and quantify recovery via LC-MS/MS.

- Matrix Effects Mitigation : Use isotope dilution mass spectrometry (IDMS) to correct for ion suppression/enhancement, ensuring linearity across concentration ranges .

- Cross-Validation : Compare results with non-deuterated analogs to confirm absence of isotopic interference in metabolic pathways.

Methodological Frameworks

Q. Q6. How to design a robust protocol for stability testing of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Exclude light, heat, or humidity stressors (e.g., 40°C/75% RH for 6 months). Monitor deuterium loss via periodic -NMR .

- Statistical Modeling : Apply Arrhenius kinetics to predict shelf life at standard storage temperatures (e.g., 25°C).

Q. Q7. What computational tools are recommended for predicting the physicochemical properties of deuterated alcohols?

Methodological Answer:

- Quantum Chemistry Software : Gaussian or ORCA for calculating dipole moments, polarizabilities, and partition coefficients (logP).

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict solubility and diffusion coefficients in aqueous/organic systems .

Data Interpretation Guidelines

Q. Q8. How to address discrepancies in NMR chemical shifts between deuterated and non-deuterated analogs?

Methodological Answer:

- Referential Databases : Cross-check shifts with databases like SDBS or BioMagResBank for deuterated compounds.

- Solvent Effects : Account for deuterated solvent interactions (e.g., D₂O vs. CDCl₃) that may perturb chemical environments .

Literature and Collaboration

Q. Q9. What are best practices for tracking emerging research on deuterated compounds using academic databases?

Methodological Answer:

-

Keyword Alerts : Set up Google Scholar alerts for terms like "deuterated tertiary alcohols" or "isotope effects in alcohol oxidation" to monitor new publications .

2-谷歌学术04:48

-

Collaborative Platforms : Use repositories like ChemRxiv or Zenodo to share synthetic protocols and spectral data, ensuring reproducibility .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.